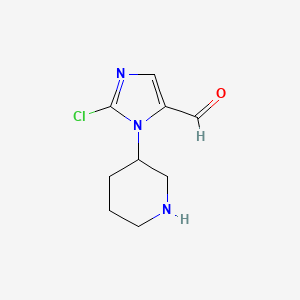
7-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride typically involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
7-Amino-1-benzofuran-2-carboxylic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in cell growth and proliferation . This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- 2-Amino-1-benzofuran-3-carboxylic acid hydrochloride
- 4-Amino-1-benzofuran-2-carboxylic acid hydrochloride
Comparison: 7-Amino-1-benzofuran-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities compared to its analogs . For instance, the position of the amino group can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
7-amino-1-benzofuran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H7NO3.ClH/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6;/h1-4H,10H2,(H,11,12);1H |
InChI Key |
DEIYCGMUKINJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)OC(=C2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



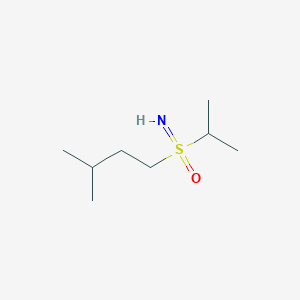
![N-[(4-Bromophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13212389.png)
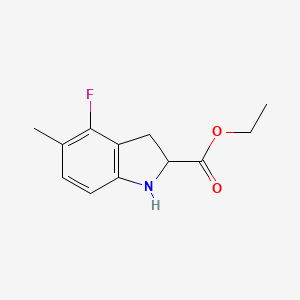
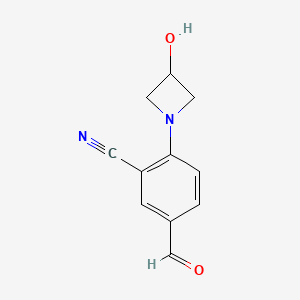

![3-(2-Aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13212424.png)
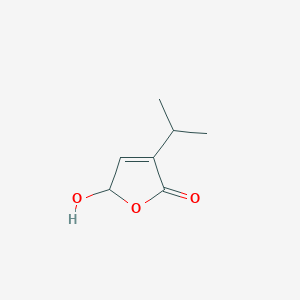
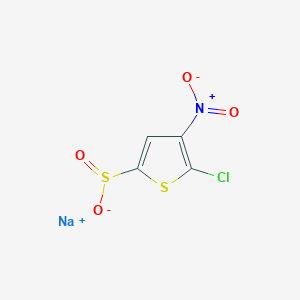
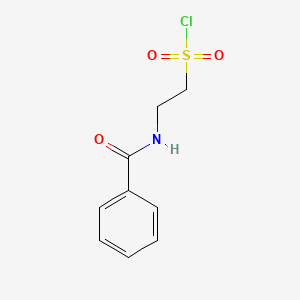
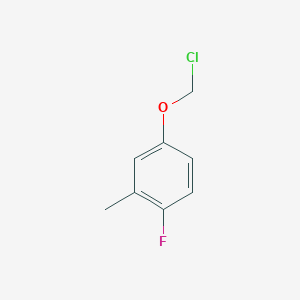
![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13212459.png)
![Benzyl N-[(4-methoxy-2-methylpyrrolidin-2-yl)methyl]carbamate](/img/structure/B13212460.png)
